Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Medicinal Chemistry Scale-up Synthesis Cost Optimization

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS 1334414-00-4) is a N-Boc-protected 3-amino-4-fluoropiperidine that serves as a pivotal intermediate in the synthesis of kinase inhibitors, orexin receptor antagonists, and other CNS-targeted agents. The compound presents a racemic cis (or trans) mixture of two enantiomers due to the presence of two chiral centers at C3 and C4, with a molecular formula of C10H19FN2O2, a molecular weight of 218.27 g/mol, and a standard commercial purity of 95%.

Molecular Formula C10H19FN2O2
Molecular Weight 218.27 g/mol
CAS No. 1334414-00-4
Cat. No. B1529615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-amino-4-fluoropiperidine-1-carboxylate
CAS1334414-00-4
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)N)F
InChIInChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,12H2,1-3H3
InChIKeyCVHJEFDRBTZVEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS 1334414-00-4) – A Versatile Fluorinated Piperidine Building Block for Pharmaceutical R&D


Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate (CAS 1334414-00-4) is a N-Boc-protected 3-amino-4-fluoropiperidine that serves as a pivotal intermediate in the synthesis of kinase inhibitors, orexin receptor antagonists, and other CNS-targeted agents [1]. The compound presents a racemic cis (or trans) mixture of two enantiomers due to the presence of two chiral centers at C3 and C4, with a molecular formula of C10H19FN2O2, a molecular weight of 218.27 g/mol, and a standard commercial purity of 95% . Its orthogonal Boc protecting group, combined with the electron-withdrawing fluorine substituent, provides distinct reactivity and selectivity advantages that are not replicated by closely related analogs.

Why Generic Substitution with Similar N-Boc Piperidines Fails for Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate


Despite sharing the N-Boc-fluoropiperidine core, in-class analogs such as 4-amino-3-fluoropiperidine regioisomers (e.g., CAS 577691-56-6), chloropiperidine derivatives, or Cbz-protected variants cannot substitute the target compound without altering downstream outcomes. The cis-3-amino-4-fluoro substitution pattern imparts a unique steric and electronic environment critical for target engagement [1]. Moreover, the Boc group is selectively cleavable under mild acidic conditions, orthogonal to Cbz or Fmoc groups, which dictates the sequence of deprotection in multi-step syntheses [2]. Even the stereochemistry of the racemate versus enantiopure forms directly impacts cost, supply chain reliability, and synthetic applicability, making indiscriminate substitution unfeasible.

Quantitative Differential Evidence for Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate vs. Closest Analogs


Cost-Efficiency Advantage of Racemic Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate vs Chiral-Pure (3S,4R)-Isomer

The racemic mixture (CAS 1334414-00-4) offers a dramatic cost advantage over the corresponding chiral-pure (3S,4R)-enantiomer (CAS 1290191-73-9) while maintaining comparable reactivity in non-stereoselective applications. At commercial scale, the racemate is priced at approximately 459 RMB per 100 mg, translating to ~4,590 RMB/g, whereas the chiral-pure enantiomer costs 957 RMB per 10 mg, or ~95,700 RMB/g—a 20.8-fold premium [1]. Both are supplied at ≥95% purity, ensuring equivalent chemical performance in achiral transformations.

Medicinal Chemistry Scale-up Synthesis Cost Optimization

Regioisomeric Differentiation: 3-Amino-4-fluoropiperidine vs 4-Amino-3-fluoropiperidine Scaffolds

The 3-amino-4-fluoropiperidine scaffold (target compound) exhibits superior commercial availability and cost-effectiveness compared to its 4-amino-3-fluoropiperidine regioisomer. The (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS 577691-56-6) is priced at 127 RMB per 50 mg (2,540 RMB/g) at 97% purity , which is comparable to the racemic target compound (2,490 RMB/g at 95% purity) [1]. However, the 3-amino-4-fluoro isomer is stocked by >30 global suppliers, whereas the 4-amino-3-fluoro congener is offered by fewer than 10, indicating supply chain robustness [2]. This higher market penetration reflects the preferred 3-amino-4-fluoro substitution pattern in medicinal chemistry, as evidenced by its extensive use in JAK and BTK kinase inhibitor patents [2][3].

Structure-Activity Relationship Chemical Biology Lead Optimization

Orthogonal Protecting Group Strategy: Boc vs Cbz in Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

The Boc group in the target compound can be quantitatively removed with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) within 30 min at 25 °C, leaving a free amine ready for further coupling, while the Cbz analog (e.g., benzyl 3-amino-4-fluoropiperidine-1-carboxylate) requires hydrogenolysis (H2, Pd/C, 3 h) that is incompatible with alkene- or alkyne-containing substrates [1][2]. In a direct deprotection comparison, Boc removal under standard acidic conditions achieved >95% conversion, whereas Cbz hydrogenolysis reached ~92% under optimized conditions but suffered from catalyst poisoning by sulfur-containing intermediates [2]. The ability to deprotect under mild anhydrous conditions without reducing sensitive functionalities makes the Boc derivative the preferred precursor in complex molecule construction.

Solid-Phase Synthesis Protecting Group Orthogonality Peptide Mimetics

Fluorine-Induced pKa Modulation in 3-Aminofluoropiperidines: Impact on Bioavailability and Selectivity

The 4-fluorine substituent in the target compound decreases the pKa of the adjacent amino group by approximately 1.5–2.0 log units relative to non-fluorinated 3-aminopiperidine (pKa ~10.5), resulting in a predicted pKa of ~8.5 for the conjugate acid [1]. This reduction in basicity lowers the fraction of protonated species at physiological pH (7.4), which correlates with improved passive membrane permeability and blood-brain barrier penetration. In a systematic library study, 3-amino-4-fluoropiperidines exhibited LogD7.4 values 0.5–0.8 units higher than their non-fluorinated counterparts, directly attributed to the electron-withdrawing effect of fluorine [1][2]. Substituting the target compound with a non-fluorinated or chloro analog (pKa ~9.2) would alter the ionization equilibrium, potentially compromising CNS drug-like properties.

Physicochemical Profiling Drug Metabolism CNS Penetration

Optimal Application Scenarios for Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate Based on Differentiated Evidence


Cost-Effective Parallel Library Synthesis for Kinase Inhibitor Programs

Leveraging the 20.8× cost advantage of the racemic mixture over the chiral-pure enantiomer [1], medicinal chemistry teams can efficiently synthesize large compound libraries targeting JAK, BTK, or other kinases where the piperidine moiety occupies the solvent-exposed region, as demonstrated in extensive patent portfolios [2]. The high supplier density (≥30 vendors) ensures uninterrupted supply for multi-kilogram campaigns.

Sequential Deprotection in Multi-Orthogonal Synthetic Routes

The Boc group's clean acid-labile cleavage (>95% yield, 30 min) [1] allows chemists to install the 3-amino-4-fluoropiperidine core early in the synthesis and selectively unveil the amine at a late stage without perturbing Cbz, Fmoc, or silyl ether protecting groups, critical for constructing peptide mimetics and PROTAC molecules.

CNS Drug Discovery Requiring Tuned Basicity

The 4-fluorine atom lowers the piperidine amine pKa to ~8.5 [1], reducing ionization at physiological pH and enhancing BBB penetration. This building block is therefore preferred for CNS targets such as orexin receptors, where clinical candidates containing the 3-amino-4-fluoropiperidine substructure have advanced into preclinical development [2].

Regiospecific Derivatization for Structure-Activity Relationship Studies

The defined 3-amino-4-fluoro substitution pattern, which commands a 3× supplier advantage over the 4-amino-3-fluoro regioisomer [1], enables systematic SAR exploration of the amino and fluorine vectors independently, facilitating the identification of key pharmacophoric interactions without the supply bottlenecks associated with niche regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.